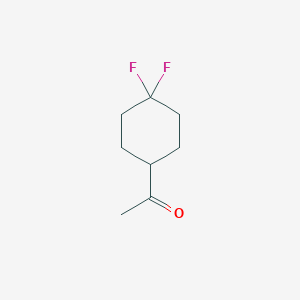

1-(4,4-Difluorocyclohexyl)ethanone

概述

描述

Cephacetrile, also known as cefacetrile, is a broad-spectrum first-generation cephalosporin antibiotic. It is effective against both gram-positive and gram-negative bacterial infections. Cephacetrile is primarily used in veterinary medicine for the treatment of mastitis in lactating cows .

准备方法

头孢噻吩是通过在三丁胺存在下使 7-氨基头孢菌素酸与氰基乙酰氯反应合成的 。该反应在受控条件下进行,以确保形成所需的产物。 工业生产方法涉及使用类似反应条件的大规模合成,并进行额外的纯化步骤以确保化合物的纯度和功效 .

化学反应分析

头孢噻吩经历几种类型的化学反应,包括:

氧化: 头孢噻吩在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以改变头孢噻吩中的官能团,可能改变其抗菌特性。

取代: 头孢噻吩可以进行取代反应,其中特定的官能团被其他基团取代,导致形成具有不同性质的新衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .

科学研究应用

The compound 1-(4,4-Difluorocyclohexyl)ethanone , with the CAS number 121629-16-1, is a notable chemical in various fields, particularly in scientific research and industrial applications. This article explores its applications, properties, and potential case studies.

Key Properties:

- Molecular Formula : C8H11F2O

- Molecular Weight : 164.17 g/mol

- Appearance : Typically a colorless liquid.

- Solubility : Soluble in organic solvents like ethanol and dichloromethane.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its fluorinated structure allows for the development of new materials with enhanced properties.

Pharmaceutical Development

The compound is being investigated for its potential biological activities. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them candidates for drug development.

Agricultural Chemicals

Due to its chemical stability and reactivity, this compound can be used in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides.

Material Science

In material science, this compound serves as a building block for polymers and other materials that require specific mechanical or thermal properties.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal explored the synthesis of novel fluorinated compounds derived from this compound. These derivatives showed promising results in inhibiting certain cancer cell lines, indicating potential therapeutic applications.

Case Study 2: Agrochemical Formulation

Research conducted by a leading agricultural chemistry firm demonstrated that formulations containing this compound exhibited higher efficacy against specific pests compared to traditional compounds. The findings suggest that this compound can enhance the effectiveness of existing agricultural products.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing new organic compounds | Development of advanced materials |

| Pharmaceutical Development | Investigated for biological activity and drug formulation | Improved pharmacokinetics |

| Agricultural Chemicals | Used in formulations for pesticides and herbicides | Enhanced efficacy against pests |

| Material Science | Building block for polymers with tailored properties | Customizable material characteristics |

作用机制

头孢噻吩通过抑制细菌细胞壁合成发挥其抗菌作用。它与位于细菌细胞壁内部的特定青霉素结合蛋白结合,抑制细菌细胞壁合成的第三阶段和最后阶段。 这种抑制导致细胞裂解,由细菌细胞壁自溶酶(如自溶素)介导 .

相似化合物的比较

头孢噻吩类似于其他第一代头孢菌素,如头孢氨苄和头孢唑林。它具有独特的特性,使其在兽医应用中特别有效。 与其他一些头孢菌素不同,头孢噻吩专门配制用于泌乳牛的乳腺内给药,使其在治疗乳腺炎方面非常有效 .

类似化合物

- 头孢氨苄

- 头孢唑林

- 头孢羟氨苄

生物活性

1-(4,4-Difluorocyclohexyl)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its unique structural features, including the difluorocyclohexyl moiety, suggest interesting biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexane ring substituted with two fluorine atoms at the para position and an ethanone functional group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of specific biological targets. The following sections summarize key findings from recent research.

This compound has been shown to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its fluorinated structure may enhance binding affinity and selectivity towards these targets.

- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of certain kinases, which are critical in regulating cell proliferation and survival. For instance, kinase profiling has demonstrated its potential to inhibit specific protein kinases involved in cancer progression .

- Receptor Modulation : The compound may also modulate receptor activity, influencing neurotransmitter systems. Its effects on tropomyosin receptor kinases (Trk) have been particularly noted, suggesting a role in neuroprotection and neurogenesis .

In Vitro Studies

Several in vitro studies have assessed the biological effects of this compound:

- Cell Viability Assays : In human cancer cell lines, treatment with varying concentrations of the compound resulted in dose-dependent reductions in cell viability. IC50 values were determined to be in the micromolar range, indicating significant cytotoxic effects .

- Apoptosis Induction : Flow cytometry analysis revealed that exposure to this compound increased markers of apoptosis, such as annexin V positivity and caspase activation, suggesting a mechanism involving programmed cell death .

Case Studies

A few notable case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a study investigating novel anticancer agents, this compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. This synergistic effect was attributed to its ability to induce apoptosis more effectively than the chemotherapeutics alone .

- Case Study 2 : Research focusing on neuroprotective agents identified this compound as a promising candidate for treating neurodegenerative diseases. In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Data Tables

属性

IUPAC Name |

1-(4,4-difluorocyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O/c1-6(11)7-2-4-8(9,10)5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZGQHEAPUDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559427 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121629-16-1 | |

| Record name | 1-(4,4-Difluorocyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4,4-difluorocyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。